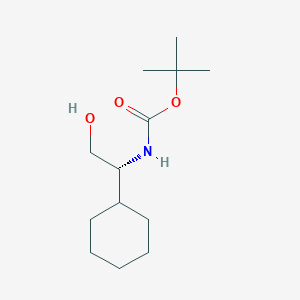

N-Boc-D-cyclohexylglycinol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBRORWNNGUYQA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479918 | |

| Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188348-00-7 | |

| Record name | tert-Butyl [(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-D-cyclohexylglycinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of N-Boc-D-cyclohexylglycinol

Introduction

N-Boc-D-cyclohexylglycinol is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a bulky cyclohexyl side chain, and a primary alcohol, makes it a versatile intermediate for the synthesis of complex, optically active molecules.[1] It is frequently employed in the development of pharmaceuticals, peptidomimetics, and chiral ligands for asymmetric catalysis.[1] The Boc group provides stability during multi-step syntheses and allows for selective deprotection under specific acidic conditions, while the cyclohexyl group imparts conformational rigidity and increased lipophilicity, which can enhance binding affinity and bioavailability in drug candidates.[1] This guide provides an in-depth overview of its chemical properties, spectroscopic profile, reactivity, and common experimental protocols relevant to researchers in drug development and chemical synthesis.

Core Chemical and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 188348-00-7 | [1][2][3] |

| Molecular Formula | C₁₃H₂₅NO₃ | [3] |

| Molecular Weight | 243.34 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 83 - 87 °C | [4] |

| Purity | ≥98% | |

| Storage | Keep in a dark, dry, and well-ventilated place. Room Temperature. | [4][5][6] |

Spectroscopic Profile

While specific spectral data is not publicly available, a theoretical spectroscopic profile can be predicted based on the compound's structure and analysis of analogous molecules.[7][8][9][10]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A sharp singlet at ~1.4 ppm (9H) corresponding to the tert-butyl protons of the Boc group.- A series of complex multiplets in the range of ~0.8-1.8 ppm corresponding to the 11 protons of the cyclohexyl ring.- A multiplet at ~3.5-3.8 ppm (1H) for the chiral proton (CH-N).- Two diastereotopic protons of the CH₂OH group appearing as multiplets around ~3.6-3.9 ppm.- A broad singlet for the OH proton, which is exchangeable with D₂O.- A broad singlet for the NH proton of the carbamate. |

| ¹³C NMR | - A signal around ~156 ppm for the carbonyl carbon of the Boc group.- A signal around ~80 ppm for the quaternary carbon of the Boc group.- Multiple signals between ~25-45 ppm for the carbons of the cyclohexyl ring.- A signal around ~55-60 ppm for the chiral carbon (CH-N).- A signal around ~65 ppm for the CH₂OH carbon. |

| IR (Infrared) | - A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol and N-H stretch of the carbamate.- C-H stretching bands for the aliphatic groups (cyclohexyl and Boc) between 2850-3000 cm⁻¹.- A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponding to the C=O stretch of the urethane carbonyl in the Boc group. |

| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ at m/z 244.18.- Characteristic fragmentation patterns including the loss of the tert-butyl group ([M-57]) or the entire Boc group ([M-101]). |

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by its three key functional groups: the N-Boc group, the primary hydroxyl group, and the cyclohexyl side chain.

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is the cornerstone of this molecule's utility in multi-step synthesis.

-

Stability : The Boc group is robust and stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[8][11] This stability is crucial for allowing chemical modifications to be performed on other parts of a molecule without unintended deprotection of the amine.[11]

-

Lability : The primary reactivity of the Boc group is its susceptibility to cleavage under acidic conditions.[8] Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used to efficiently remove the Boc group, liberating the free amine. The byproducts of this reaction are volatile (isobutylene and carbon dioxide), which simplifies purification.[8]

Caption: Acid-catalyzed deprotection mechanism of the N-Boc group.

The Hydroxyl Group

The primary alcohol is a versatile functional handle that can undergo various chemical transformations, including:

-

Oxidation : It can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents.

-

Esterification : It can react with carboxylic acids or their derivatives to form esters.

-

Etherification : It can be converted into an ether.

The Cyclohexyl Group

The non-polar cyclohexyl group provides significant steric bulk. In the context of peptide and drug design, this feature enhances hydrophobicity, which can improve target binding affinity and bioavailability.[1] It also introduces conformational constraints that can be exploited to control the three-dimensional structure of a molecule.[1]

Key Experimental Protocols

The following are representative protocols for the synthesis, deprotection, and use of N-Boc protected compounds.

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

This protocol describes a general method for introducing the Boc protecting group onto an amino alcohol using di-tert-butyl dicarbonate ((Boc)₂O).

-

Dissolution : Dissolve the starting amino alcohol (1.0 equivalent) in a suitable solvent mixture, such as aqueous dioxane or aqueous acetone.[12][13]

-

Base Addition : Add a base, such as triethylamine (1.5 equivalents) or sodium bicarbonate, to the solution and stir.[13]

-

Reagent Addition : Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution at room temperature.[13]

-

Reaction : Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 1-4 hours.[12]

-

Workup : Add water and a water-immiscible organic solvent (e.g., ethyl acetate). Separate the aqueous layer and wash it with the organic solvent to remove byproducts.[13]

-

Acidification & Extraction : Acidify the aqueous layer with a mild acid (e.g., 5% citric acid solution) and extract the N-Boc protected product with an organic solvent like ethyl acetate.[13]

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography if necessary.[12]

Protocol 2: General Procedure for Acid-Catalyzed Deprotection

This protocol outlines the standard procedure for removing the N-Boc group to yield the free amine.

-

Dissolution : Dissolve the this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acid Addition : Add an excess of a strong acid. A common choice is a 25-50% solution of trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane.[8][14]

-

Reaction : Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Removal of Volatiles : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The volatile byproducts (isobutylene, CO₂) are removed during this step.

-

Isolation : The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt). It can often be used directly in the next step or triturated with a non-polar solvent like diethyl ether to induce precipitation and allow for isolation by filtration.

Protocol 3: General Workflow for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-based SPPS. The general synthetic cycle is illustrated below.

Caption: General workflow for one cycle of Boc-strategy SPPS.

Safety and Handling

This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety practices is mandatory.

| Hazard Category | Description and Precautions | Source(s) |

| Health Hazards | - H302 : Harmful if swallowed.- H315 : Causes skin irritation.- H319 : Causes serious eye irritation.- H335 : May cause respiratory irritation. | [2] |

| Environmental Hazards | - H400 : Very toxic to aquatic life. Discharge into the environment must be avoided. | [2][4] |

| Personal Protective Equipment (PPE) | - Wear protective gloves, safety glasses with side-shields, and a lab coat. Use a respirator if dust is generated. | [4] |

| Handling | - Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or fume hood. | [4][5] |

| Storage | - Keep container tightly closed in a dry, cool, and well-ventilated place. | [4][5] |

| Incompatibilities | - Strong oxidizing agents and strong acids. | [5] |

Conclusion

This compound is a high-value chiral intermediate with a well-defined set of chemical properties that make it indispensable in advanced organic synthesis.[1] Its combination of a sterically demanding cyclohexyl group and the versatile Boc-protected amino alcohol functionality provides chemists with a powerful tool for constructing complex molecules with precise stereochemical control.[1] A thorough understanding of its reactivity, spectroscopic characteristics, and handling requirements is essential for its safe and effective use in the synthesis of next-generation therapeutics and specialty chemicals.[1]

References

- 1. leapchem.com [leapchem.com]

- 2. chemical-label.com [chemical-label.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. rsc.org [rsc.org]

Synthesis of N-Boc-D-cyclohexylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-D-cyclohexylglycinol is a valuable chiral building block in the synthesis of pharmaceuticals and other complex organic molecules. Its stereodefined structure, featuring a bulky cyclohexyl group and a protected amine, makes it a crucial intermediate for introducing specific stereochemistry and conformational rigidity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols derived from established chemical literature on analogous transformations. Quantitative data from related syntheses are summarized to provide expected benchmarks for yield and purity.

Introduction

This compound, with its protected amine and primary alcohol functionalities, serves as a versatile synthon in multi-step organic syntheses. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under a variety of reaction conditions and can be readily removed under mild acidic conditions, making it ideal for complex synthetic pathways. The D-configuration at the stereocenter and the presence of the cyclohexyl moiety are key features for the design of molecules with specific biological activities.

This guide outlines the two most practical and commonly employed strategies for the synthesis of this compound:

-

Route 1: The direct Boc-protection of the commercially available D-cyclohexylglycinol.

-

Route 2: The reduction of the corresponding N-protected amino acid, N-Boc-D-cyclohexylglycine.

Synthetic Pathways

Route 1: Boc Protection of D-Cyclohexylglycinol

This is a straightforward and often high-yielding approach that involves the reaction of D-cyclohexylglycinol with a Boc-protection reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a suitable base.

The following is a generalized protocol based on standard procedures for the Boc protection of amino alcohols.

-

Reaction Setup: To a solution of D-cyclohexylglycinol (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or tetrahydrofuran (THF), add a base (1.1 - 1.5 eq.), for instance, sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N).

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.) either neat or dissolved in the reaction solvent.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate (EtOAc).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

| Reagent/Parameter | Condition (based on analogous reactions) | Expected Yield | Purity (post-purification) |

| D-Cyclohexylglycinol | 1.0 eq. | ||

| (Boc)₂O | 1.1 - 1.2 eq. | 85-95% | >98% |

| Base | NaHCO₃ (1.5 eq.) or Et₃N (1.2 eq.) | ||

| Solvent | Dioxane/Water (1:1) or THF | ||

| Temperature | Room Temperature | ||

| Reaction Time | 12 - 24 hours |

Route 2: Reduction of N-Boc-D-cyclohexylglycine

This alternative route involves the reduction of the carboxylic acid functionality of N-Boc-D-cyclohexylglycine to the corresponding primary alcohol. This method is particularly useful if the N-protected amino acid is more readily available or cost-effective than the amino alcohol.

Two common methods for the reduction of N-Boc protected amino acids are presented below.

Method A: Borane Reduction

-

Reaction Setup: Dissolve N-Boc-D-cyclohexylglycine (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

-

Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~2.0 eq.) to the cooled solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow addition of methanol (MeOH). Concentrate the mixture under reduced pressure. The residue can be further purified by an aqueous workup involving extraction with an organic solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Method B: Mixed Anhydride Formation followed by Reduction

-

Mixed Anhydride Formation: Dissolve N-Boc-D-cyclohexylglycine (1.0 eq.) and a base such as N-methylmorpholine (NMM) or triethylamine (Et₃N) (1.1 eq.) in anhydrous THF and cool to -15 °C. To this solution, add isobutyl chloroformate (1.0 eq.) dropwise, maintaining the temperature below -10 °C. Stir the resulting mixture for 15-30 minutes.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5 - 2.0 eq.) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

-

Workup: Quench the reaction by the addition of an acidic solution (e.g., 1 M HCl) until the pH is acidic. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

| Reagent/Parameter | Condition (Method A: Borane) | Condition (Method B: Mixed Anhydride/NaBH₄) | Expected Yield | Purity (post-purification) |

| N-Boc-D-cyclohexylglycine | 1.0 eq. | 1.0 eq. | 70-90% | >98% |

| Reducing Agent | BH₃·THF (~2.0 eq.) | NaBH₄ (1.5 - 2.0 eq.) | ||

| Activating Agent | - | Isobutyl chloroformate (1.0 eq.) | ||

| Base | - | NMM or Et₃N (1.1 eq.) | ||

| Solvent | Anhydrous THF | Anhydrous THF | ||

| Temperature | 0 °C to Room Temperature | -15 °C to 0 °C | ||

| Reaction Time | 2 - 4 hours | 1.5 - 2.5 hours |

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes: direct Boc protection of D-cyclohexylglycinol or reduction of N-Boc-D-cyclohexylglycine. The choice of method will depend on the availability and cost of the starting materials, as well as the scale of the synthesis. Both methods are robust and generally provide high yields of the desired product with excellent purity after chromatographic purification. The protocols and data presented in this guide, based on well-established analogous reactions, provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral building block.

In-Depth Technical Guide: Structure Elucidaion of N-Boc-D-cyclohexylglycinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-cyclohexylglycinol, also known by its IUPAC name tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a bulky cyclohexyl group and a protected amine, makes it a valuable component in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The precise elucidation of its structure is paramount for its effective application and for ensuring the stereochemical integrity of the final products.

Core Molecular Information

A summary of the fundamental properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₅NO₃[1] |

| Molecular Weight | 243.34 g/mol [1] |

| CAS Number | 188348-00-7 |

| Synonyms | tert-butyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate, Boc-D-Chg-OL |

Structure and Key Features

The chemical structure of this compound consists of a cyclohexylglycinol backbone. The amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions. The presence of a chiral center at the carbon bearing the protected amino and cyclohexyl groups, along with a primary alcohol, provides multiple points for further chemical modification.

Hypothetical Structure Elucidation Workflow

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques. The following diagram illustrates a standard workflow for such a structure elucidation process.

Caption: A typical experimental workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols (Representative)

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general procedure for the reduction of an N-Boc protected amino acid to the corresponding amino alcohol is a common and effective method.

Synthesis of this compound (General Protocol)

-

Starting Material: N-Boc-D-cyclohexylglycine.

-

Reaction: The N-Boc-D-cyclohexylglycine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: The solution is cooled to 0°C, and a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added dropwise. The reaction mixture is then typically stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of water or an acidic solution at 0°C.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. Expected signals would include those for the tert-butyl protons of the Boc group, the methine proton adjacent to the nitrogen, the methylene protons of the alcohol, and the protons of the cyclohexyl ring.

-

¹³C NMR: A ¹³C NMR spectrum is recorded on the same instrument. Expected signals would correspond to the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the cyclohexyl ring, the methine carbon, and the methylene carbon of the alcohol.

-

-

Mass Spectrometry (MS):

-

The molecular weight of the compound is confirmed using a mass spectrometer, typically with electrospray ionization (ESI). The expected mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) would be observed.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

An FTIR spectrum is obtained to identify characteristic functional groups. Expected peaks would include a broad O-H stretch for the alcohol, an N-H stretch for the carbamate, and a strong C=O stretch for the carbonyl of the Boc group.

-

Data Presentation (Hypothetical)

As no specific experimental data was found, the following tables represent the kind of data that would be expected from the analyses described above. The chemical shifts are estimations based on similar known compounds.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.80 | d | 1H | NH |

| ~3.70 - 3.55 | m | 2H | CH ₂OH |

| ~3.50 | m | 1H | CH -NHBoc |

| ~1.80 - 1.60 | m | 5H | Cyclohexyl-H |

| 1.45 | s | 9H | C(CH ₃)₃ |

| ~1.30 - 1.00 | m | 6H | Cyclohexyl-H |

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (Boc) |

| ~79.5 | C (CH₃)₃ |

| ~65.0 | C H₂OH |

| ~55.0 | C H-NHBoc |

| ~40.0 | Cyclohexyl-C H |

| ~29.0, 26.5, 26.0 | Cyclohexyl-C H₂ |

| 28.4 | C(C H₃)₃ |

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 244.1907 | To be determined |

| [M+Na]⁺ | 266.1726 | To be determined |

Conclusion

This compound is a key chiral intermediate whose structural integrity is crucial for its applications in synthetic chemistry. While specific, publicly available experimental data for its complete structure elucidation is currently limited, its structure can be confidently confirmed using standard analytical techniques such as NMR, MS, and FTIR spectroscopy following a well-established synthesis and purification protocol. The information and representative protocols provided in this guide offer a solid foundation for researchers working with this and similar molecules.

References

N-Boc-D-cyclohexylglycinol: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Application of N-Boc-D-cyclohexylglycinol in Pharmaceutical Research.

This compound is a pivotal chiral intermediate extensively used in the synthesis of pharmaceuticals and complex peptides.[1] Its unique structural characteristics, including a bulky cyclohexyl group and a stable Boc-protected amino function, make it an invaluable building block for creating optically active molecules with therapeutic potential.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and its strategic role in modern drug discovery.

Core Compound Properties and Data

This compound is a white crystalline powder valued for its high stereochemical purity and synthetic versatility. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under a variety of reaction conditions, which is crucial for multi-step synthetic pathways.[1] The cyclohexyl moiety imparts steric bulk and hydrophobicity, which can enhance the binding affinity and bioavailability of derivative drug candidates.[1]

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Weight | 243.34 g/mol |

| Molecular Formula | C₁₃H₂₅NO₃ |

| Appearance | White crystalline powder |

| Purity | ≥ 97.0% |

| Specific Rotation [α]D | +6.5° to +7.5° (c=1, EtOH) |

| Loss on Drying | ≤ 0.5% |

| Residue on Ignition | ≤ 0.4% |

Experimental Protocols

The synthesis of this compound typically involves two key stages: the protection of the amino group of the parent amino acid, D-cyclohexylglycine, followed by the reduction of the carboxylic acid to a primary alcohol.

Protocol 1: N-Boc Protection of D-Cyclohexylglycine

This protocol describes the protection of the amino group of D-cyclohexylglycine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

D-cyclohexylglycine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) or citric acid solution

Procedure:

-

Dissolution: Dissolve D-cyclohexylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1N NaOH solution.

-

Boc-Protection: Cool the solution to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring vigorously.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Extraction: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to a pH of 2-3 using 1N HCl or a citric acid solution.

-

Product Isolation: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to yield N-Boc-D-cyclohexylglycine as a solid, which can be further purified by crystallization.

Protocol 2: Reduction of N-Boc-D-cyclohexylglycine to this compound

This protocol details the reduction of the N-protected amino acid to the corresponding amino alcohol using borane-tetrahydrofuran complex.

Materials:

-

N-Boc-D-cyclohexylglycine

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve N-Boc-D-cyclohexylglycine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Reduction: Cool the solution to 0°C. Add the borane-tetrahydrofuran complex solution (2-3 equivalents) dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until gas evolution ceases.

-

Workup: Remove the solvent under reduced pressure. Add ethyl acetate and saturated aqueous sodium bicarbonate solution to the residue.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude this compound. The product can be purified by silica gel column chromatography.

Role in Drug Discovery & Synthesis Workflows

Chirality is a fundamental concept in drug development, as different enantiomers of a molecule can have vastly different biological effects.[][3][4] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[4] this compound serves as a high-performance chiral intermediate, ensuring the precise stereochemistry required for effective drug-target interactions.[1][5]

Its primary application is as a building block in the synthesis of peptidomimetics and other complex molecules used as enzyme inhibitors or receptor antagonists.[1] The workflow below illustrates its general synthesis and integration into a drug discovery pipeline.

Caption: General workflow for the synthesis and application of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

While this compound is an amino alcohol, its parent amino acid, N-Boc-D-cyclohexylglycine, is directly used in Solid-Phase Peptide Synthesis (SPPS). The Boc protection strategy is a robust method for assembling peptide chains on a solid support.[6][7] The cycle involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

The diagram below illustrates the fundamental cycle of Boc-based SPPS.

Caption: The iterative cycle of Boc-chemistry in Solid-Phase Peptide Synthesis (SPPS).

The use of building blocks like N-Boc-D-cyclohexylglycine allows for the incorporation of unnatural amino acids, which can confer unique properties to the resulting peptide, such as increased stability, enhanced receptor binding, and improved pharmacokinetic profiles.[1] The final amino alcohol, this compound, can be used to synthesize peptide isosteres or other small molecules where the C-terminal carboxylic acid is replaced by a hydroxymethyl group.

References

A Comprehensive Technical Guide to tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate

This technical guide provides an in-depth overview of tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, a key chiral intermediate in organic synthesis and drug discovery. This document outlines its chemical properties, synthesis, and applications, with a focus on data relevant to researchers and professionals in the field.

Chemical and Physical Properties

tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, also known as Boc-D-cyclohexylglycinol, is a white to off-white solid. The Boc (tert-butoxycarbonyl) protecting group makes it a stable and versatile building block in peptide synthesis and the development of pharmaceutical agents.

| Property | Value | Reference |

| CAS Number | 188348-00-7 | |

| Molecular Formula | C₁₃H₂₅NO₃ | |

| Molecular Weight | 243.34 g/mol | [1] |

| Melting Point | 83-87 °C | |

| Synonyms | Boc-D-CHG-ol, Boc-D-cyclohexylglycinol, N-t-butoxycarbonyl-D-cyclohexylglycinol, N-Boc-D-2-amino-2-cyclohexylethanol |

Synthesis and Experimental Protocols

The synthesis of tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate typically involves the reduction of the corresponding Boc-protected α-amino acid, N-Boc-D-cyclohexylglycine.

General Experimental Protocol for Reduction:

-

Dissolution: N-Boc-D-cyclohexylglycine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reducing Agent Addition: A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminium hydride (LiAlH₄), is added dropwise to the stirred solution. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium sulfate, followed by an aqueous base (e.g., 1M NaOH) if LiAlH₄ was used.

-

Extraction: The product is extracted from the aqueous layer with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate.

Applications in Drug Development

This chiral amino alcohol is a valuable building block in the synthesis of various biologically active molecules. Its cyclohexyl group provides lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate. The primary amine, protected as a Boc-carbamate, and the primary alcohol offer two distinct points for further chemical modification.

One notable application is in the synthesis of protease inhibitors, where the cyclohexylglycinol moiety can mimic the side chain of natural amino acids and interact with the hydrophobic pockets of the enzyme's active site. For instance, it is a precursor for intermediates used in the synthesis of anticoagulants like Edoxaban.[2][3]

Signaling Pathway Interaction (Hypothetical):

In the context of a hypothetical protease inhibitor, the moiety derived from tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate would be part of a larger molecule designed to block the catalytic activity of a target protease, thereby interrupting a disease-relevant signaling cascade.

Caption: Inhibition of a protease signaling pathway by a derivative.

Safety and Handling

tert-Butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate is irritating to the eyes, respiratory system, and skin. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. This material and its container must be disposed of as hazardous waste. It is also noted to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.

References

- 1. tert-Butyl cyclohexyl(2-hydroxyethyl)carbamate | C13H25NO3 | CID 59769525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate-Eaglech(shanghai)Pharmaceutical Co., Ltd. [eagle-pharm.com]

N-Boc-D-cyclohexylglycinol: A Technical Guide to its Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-D-cyclohexylglycinol, a key building block in synthetic organic chemistry and drug discovery. While specific quantitative solubility data is not widely available in public literature, this document outlines a robust experimental protocol for its determination and presents a logical workflow to guide researchers in their laboratory practice. A clear understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₅NO₃[1][2] |

| Molecular Weight | 243.34 - 243.35 g/mol [1][2] |

| Appearance | Solid[1] |

| Melting Point | 83 - 87 °C / 181.4 - 188.6 °F[1] |

Solubility Data

Quantitative solubility data for this compound in a comprehensive range of solvents is not extensively reported in publicly available literature. General statements indicate that it has good solubility in common organic solvents.[3][4] However, a safety data sheet for the compound explicitly states that no information on solubility is available.[1]

The following table summarizes the current understanding of this compound's solubility. It is recommended that researchers experimentally determine the solubility in their specific solvent systems of interest.

| Solvent | Chemical Class | Solubility ( g/100 mL) | Temperature (°C) | Notes |

| Various Organic Solvents | - | Data not available | - | Generally described as having "good solubility"[3][4] |

| Water | Protic | Data not available | - | - |

| n-Octanol/Water Partition Coefficient (logP) | - | Data not available | - | - |

Experimental Protocol for Solubility Determination

The following protocol details a reliable method for determining the equilibrium solubility of this compound in a specific solvent. This method is adapted from standard laboratory procedures for similar N-Boc protected amino acid derivatives.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., methanol, ethanol, dichloromethane, ethyl acetate, etc.)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vortex mixer

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a scintillation vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, the solvent can be evaporated under a gentle stream of nitrogen.

-

Ensure the solvent is completely evaporated, leaving behind the dissolved solid.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the dried solid residue.

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial tare weight of the empty dish.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant withdrawn (mL)) * 100

-

For improved accuracy and to assess reproducibility, it is recommended to perform the experiment in triplicate and report the mean and standard deviation.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the equilibrium solubility of this compound.

References

Spectroscopic and Structural Characterization of N-Boc-D-cyclohexylglycinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-cyclohexylglycinol, a key chiral intermediate in pharmaceutical and fine chemical synthesis. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a combination of expected values derived from analogous compounds and general experimental protocols applicable to its characterization. This information is intended to serve as a valuable resource for researchers involved in the synthesis, quality control, and application of this compound.

Introduction

This compound (CAS No. 188348-00-7) is a protected amino alcohol of significant interest in organic synthesis, particularly in the construction of chiral ligands, peptide mimics, and complex drug candidates. The presence of the bulky cyclohexyl group and the acid-labile tert-butyloxycarbonyl (Boc) protecting group makes it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on the analysis of structurally similar compounds and established spectroscopic principles.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~4.8 - 5.0 | d | 1H | NH |

| ~3.5 - 3.7 | m | 1H | CH-N |

| ~3.4 - 3.6 | m | 2H | CH₂-OH |

| ~1.6 - 1.8 | m | 5H | Cyclohexyl (axial & equatorial) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.0 - 1.3 | m | 6H | Cyclohexyl (axial & equatorial) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 | C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~65 | CH₂-OH |

| ~58 | CH-N |

| ~42 | CH (Cyclohexyl) |

| ~29 | CH₂ (Cyclohexyl) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~26.5 | CH₂ (Cyclohexyl) |

| ~26 | CH₂ (Cyclohexyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (amide) |

| ~2930, ~2850 | Strong | C-H stretch (cyclohexyl and Boc) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 244.18 | [M+H]⁺ |

| 266.16 | [M+Na]⁺ |

| 188.15 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 144.12 | [M+H - Boc]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation and laboratory conditions available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

¹H NMR Acquisition :

-

Use a standard 1D proton pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition :

-

Use a standard 1D carbon pulse sequence with proton decoupling.

-

Acquire a larger number of scans due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid (ATR) : Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the instrument and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (Electrospray Ionization - ESI) :

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Operate the mass spectrometer in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

Acquire data over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Chemical structure of this compound with key functional groups highlighted.

An In-depth Technical Guide to the Stability and Storage of N-Boc-D-cyclohexylglycinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-D-cyclohexylglycinol. Understanding the chemical stability of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized molecules. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details a representative experimental protocol for stability assessment.

Introduction

This compound is a chiral building block commonly used in the synthesis of complex organic molecules, including peptidomimetics and pharmaceutical intermediates. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is a key feature of this molecule, dictating its reactivity and stability profile. The Boc group is known for its stability in basic and nucleophilic environments but is labile under acidic and certain thermal conditions.[1][2] This guide will delve into the specifics of this stability profile to provide a clear understanding for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 188348-00-7 | [3][4] |

| Molecular Formula | C₁₃H₂₅NO₃ | [4] |

| Molecular Weight | 243.34 g/mol | [4] |

| Appearance | White to off-white powder or lumps (inferred from similar compounds) | [5] |

| Melting Point | 86-89 °C (for the similar compound N-Boc-glycine) | [6] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | [6] |

Stability Profile of the N-Boc Group

The stability of this compound is primarily determined by the integrity of the N-Boc protecting group. The following table summarizes the known stability and lability of the N-Boc group under various conditions, which can be extrapolated to this compound.

| Condition | Stability/Lability | Notes | References |

| Strong Acids | Labile | Readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl). This is the standard method for deprotection. | [1] |

| Aqueous Acids | Moderately Labile | Can be cleaved by aqueous acids, with the rate depending on the acid strength and temperature. | |

| Bases | Stable | The Boc group is generally stable to a wide range of basic conditions, including strong bases like sodium hydroxide. | [2] |

| Nucleophiles | Stable | Resistant to attack by most nucleophiles. | [2] |

| High Temperature | Labile | Thermal deprotection can occur at elevated temperatures, typically above 100 °C. The exact temperature for decomposition can be solvent-dependent. | |

| Catalytic Hydrogenation | Stable | The Boc group is stable under conditions used for the hydrogenolysis of other protecting groups like Cbz. | [1] |

| Light | Generally Stable | No significant light sensitivity is reported, but protection from light is a general good practice for all chemicals. | |

| Moisture | Generally Stable | While stable to water, the presence of moisture in combination with acidic impurities could lead to slow hydrolysis over time. N-Boc-glycine is noted to be moisture-sensitive. | [6] |

Recommended Storage Conditions

Based on the stability profile of the N-Boc group and supplier recommendations for similar compounds, the following storage conditions are recommended for this compound to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | 0-8 °C | Refrigeration minimizes the potential for thermal degradation and slows down any potential hydrolytic decomposition.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and acidic gases (like CO₂) which could potentially contribute to degradation over extended periods. |

| Container | Tightly sealed, light-resistant container | Prevents exposure to moisture and light. |

| Handling | Avoid contact with strong acids and high temperatures | Prevents unintentional deprotection of the Boc group. |

Experimental Protocol: Stability-Indicating HPLC Assay

The following is a representative protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted to assess the purity and degradation of this compound over time.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products (primarily the de-Boc derivative).

Materials:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade water

-

Trifluoroacetic acid (TFA)

-

Forced degradation samples (acid-stressed, base-stressed, thermally-stressed, and photolytically-stressed)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution with the mobile phase.

-

For stability samples, dissolve the compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

-

Forced Degradation Studies (Stress Testing):

-

Acid Hydrolysis: Incubate a sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

-

Base Hydrolysis: Incubate a sample solution with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.

-

Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

-

HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Analyze the chromatograms of the stressed samples to identify the retention times of the parent compound and any degradation products.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Visualizations

The following diagrams illustrate the primary degradation pathways of the N-Boc group and a logical workflow for assessing the stability of this compound.

Caption: Degradation pathways of the N-Boc group under acidic and thermal stress.

Caption: A logical workflow for conducting a stability assessment of this compound.

References

A Technical Guide to the Commercial Availability and Application of N-Boc-D-cyclohexylglycinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, and key applications of N-Boc-D-cyclohexylglycinol. This valuable chiral building block plays a significant role in the fields of medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound, systematically named tert-butyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate, is a derivative of the D-amino alcohol cyclohexylglycinol with the amino group protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is fundamental in peptide synthesis and other areas of organic chemistry. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 188348-00-7[1][2][3] |

| Molecular Formula | C₁₃H₂₅NO₃[1][2] |

| Molecular Weight | 243.34 g/mol [1][2] |

| IUPAC Name | tert-butyl (1R)-1-cyclohexyl-2-hydroxyethylcarbamate |

| Synonyms | Boc-D-Chg-ol, N-t-butoxycarbonyl-D-cyclohexylglycinol, N-t-Boc-D-cyclohexylglycinol |

| Melting Point | 83-87 °C[1] |

| Appearance | White to off-white powder or solid |

| Storage Conditions | 0-8 °C[1] |

Commercial Availability

This compound is readily available from a number of chemical suppliers. Researchers can procure this compound in various quantities for research and development purposes. A summary of known suppliers is provided below.

| Supplier | Catalog Number | Purity |

| Santa Cruz Biotechnology, Inc. | sc-236020 | Not specified |

| AK Scientific, Inc. | AS5891767 | Not specified |

| Chem-Impex | 07353 | Not specified |

| Leapchem | Custom service available[4] |

Synthesis and Manufacturing

The primary manufacturing route for this compound involves the reduction of its corresponding carboxylic acid, N-Boc-D-cyclohexylglycine (CAS: 70491-05-3). This precursor is also commercially available.

Caption: Synthetic pathway from N-Boc-D-cyclohexylglycine to this compound.

Experimental Protocol: Reduction of N-Boc-D-cyclohexylglycine

This protocol describes a general procedure for the reduction of N-Boc-D-cyclohexylglycine to this compound using a mild reducing agent.

Materials:

-

N-Boc-D-cyclohexylglycine

-

Borane-tetrahydrofuran complex (BH₃·THF) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve N-Boc-D-cyclohexylglycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound is a versatile chiral intermediate with significant applications in medicinal chemistry and drug discovery.[1][4]

-

Peptide Synthesis: It serves as a crucial building block in the synthesis of peptidomimetics and bioactive peptides. The cyclohexyl group provides steric bulk and lipophilicity, which can enhance the metabolic stability and cell permeability of the resulting peptide.

-

Chiral Auxiliaries: This compound can be used as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction.

-

Drug Candidates: It is a key component in the synthesis of various drug candidates, including enzyme inhibitors and compounds targeting specific biological pathways.[4]

Experimental Workflow: Incorporation into a Peptide Sequence

The following workflow outlines the general steps for incorporating this compound into a peptide chain using solid-phase peptide synthesis (SPPS).

Caption: General workflow for solid-phase peptide synthesis using this compound.

Analytical Data and Characterization

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier upon purchasing this compound. The CoA provides lot-specific data on the purity and identity of the compound. Key analytical techniques for characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure and assess the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the Boc group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in drug discovery and peptide science. Its unique structural features and the well-established chemistry of the Boc protecting group make it an important tool for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of its properties, availability, and applications to aid researchers in their synthetic endeavors.

References

An Introduction to Chiral Auxiliaries in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional arrangement.[1][2] Different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic properties.[3] Asymmetric synthesis, the selective production of a single enantiomer, is therefore a critical discipline.[2] Among the most robust and reliable strategies to achieve this is the use of a chiral auxiliary.[3][4]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2][5] The auxiliary creates a chiral environment, sterically and/or electronically influencing the reaction pathway to favor the formation of one diastereomer over the other.[5] After the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[2][4] This approach effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers, which have different physical properties.[4]

The General Workflow of Chiral Auxiliary-Mediated Synthesis

The application of a chiral auxiliary in asymmetric synthesis follows a well-defined, three-stage process:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate molecule.[4][6]

-

Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol condensation, Diels-Alder) where the auxiliary's stereochemistry directs the formation of a new chiral center, leading to a product with a high diastereomeric excess (d.r.).[4][6]

-

Cleavage: The auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.[5][6]

This systematic workflow provides a predictable and powerful method for controlling stereochemistry.[6]

References

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis of Chiral Amino Alcohols

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the preparation of chiral amino alcohols, which are pivotal building blocks in numerous active pharmaceutical ingredients. Its widespread use stems from its robustness under various reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth analysis of the critical role of the Boc group in amino alcohol synthesis, detailing its application in the protection of amino acids, the subsequent chemoselective reduction of the carboxylic acid moiety, and the final deprotection to yield the target amino alcohol. This document includes a compilation of quantitative data from various synthetic methodologies, detailed experimental protocols, and visualizations of key synthetic pathways and workflows to aid researchers in the efficient and stereoselective synthesis of these valuable compounds.

Introduction: The Importance of Amino Alcohols and the Boc Protecting Group

Chiral 1,2-amino alcohols are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric synthesis. The precise stereochemical arrangement of the amino and hydroxyl groups is often crucial for their biological function. Consequently, the development of robust and stereoselective synthetic routes to these compounds is of paramount importance in drug discovery and development.

The synthesis of amino alcohols frequently commences from readily available and optically pure α-amino acids. A key challenge in this transformation is the selective reduction of the carboxylic acid group in the presence of the nucleophilic amino group. To achieve this, the amino group must be temporarily masked with a suitable protecting group. The tert-butoxycarbonyl (Boc) group is arguably the most common choice for this purpose.[1][2]

The Boc group, introduced by reacting the amino group with di-tert-butyl dicarbonate ((Boc)₂O), forms a stable carbamate that is resistant to a wide array of reagents and reaction conditions, including basic, nucleophilic, and reductive environments.[3][4] This stability allows for the unhindered manipulation of other functional groups within the molecule. Crucially, the Boc group can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine with minimal risk of racemization.[3] This orthogonality with other common protecting groups makes it an invaluable tool in multi-step syntheses.[5]

This guide will explore the strategic application of the Boc protecting group in the synthesis of amino alcohols, with a focus on the key steps of protection, reduction, and deprotection.

The Synthetic Pathway: From Amino Acid to Amino Alcohol

The general synthetic route for the preparation of a chiral amino alcohol from an amino acid using a Boc protection strategy can be summarized in three key steps:

-

Boc Protection: The amino group of the starting amino acid is protected as a tert-butyl carbamate.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the N-Boc-protected amino acid is selectively reduced to a primary alcohol.

-

Boc Deprotection: The Boc group is removed to unveil the free amino alcohol.

Boc Protection of Amino Acids

The protection of the amino group is the crucial first step. The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group and facilitate the nucleophilic attack on the (Boc)₂O.[3][6]

Commonly used bases include sodium hydroxide, sodium bicarbonate, or triethylamine (NEt₃). The choice of solvent is flexible, with tetrahydrofuran (THF), dioxane, water, or mixtures thereof being frequently employed.[3][6][7] The reaction generally proceeds with high yield and is compatible with a wide range of amino acid side chains.[4]

Reduction of N-Boc-Amino Acids to N-Boc-Amino Alcohols

The chemoselective reduction of the carboxylic acid in the presence of the Boc-protected amine is the most critical step in this synthetic sequence. Several reducing agents can be employed, each with its own advantages and limitations.

Sodium borohydride is a mild and selective reducing agent that does not typically reduce carboxylic acids directly.[8] Therefore, the carboxylic acid must first be activated. A common method involves the formation of a mixed anhydride with ethyl chloroformate or isobutyl chloroformate, which is then reduced in situ by NaBH₄.[9] Another approach is to activate the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) prior to reduction.[7] These methods are generally high-yielding and proceed with retention of stereochemistry.[7][9]

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.[][11] While effective, its high reactivity necessitates careful handling and anhydrous reaction conditions. LiAlH₄ is generally less chemoselective than borane reagents and may not be suitable for substrates with other reducible functional groups.[12]

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a highly effective and chemoselective reagent for the reduction of carboxylic acids.[13][14] It offers an excellent alternative to LiAlH₄, often providing cleaner reactions and simpler work-ups. Borane selectively reduces carboxylic acids in the presence of many other functional groups, including esters and amides, making it a valuable tool in complex molecule synthesis.[13]

Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired amino alcohol. This is typically achieved under acidic conditions. A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a common and effective method.[15] Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can be used.[15] The deprotection is usually rapid and clean, yielding the hydrochloride or trifluoroacetate salt of the amino alcohol, which can then be neutralized to obtain the free amine.

Quantitative Data on Amino Alcohol Synthesis

The following tables summarize quantitative data for the key steps in amino alcohol synthesis, compiled from various literature sources.

Table 1: Boc Protection of Amino Acids

| Amino Acid | Base | Solvent(s) | Yield (%) | Reference |

| Phenylalanine | NaOH | Dioxane/H₂O | 95 | [3] |

| Alanine | NaHCO₃ | THF/H₂O | 98 | [7] |

| Valine | NEt₃ | DCM | 96 | [15] |

| Proline | K₂CO₃ | H₂O | 92 | [4] |

| Lysine(Z) | NaHCO₃ | THF/H₂O | 94 | [7] |

Table 2: Reduction of N-Boc-Amino Acids to N-Boc-Amino Alcohols

| N-Boc-Amino Acid | Reducing Agent/Activator | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

| N-Boc-Alanine | EtOCOCl / NaBH₄ | THF/H₂O | 74 | >99 | [9] |

| N-Boc-Phenylalanine | CDI / NaBH₄ | THF | 92 | >99 | [7] |

| N-Boc-Valine | LiAlH₄ | THF | 85 | Not Reported | [12] |

| N-Boc-Leucine | BH₃·SMe₂ | THF | 90 | >99 | [8] |

| N-Boc-Isoleucine | CDI / NaBH₄ | THF | 88 | >99 | [7] |

| N-Boc-Serine(OBn) | EtOCOCl / NaBH₄ | THF/H₂O | 84 | Not Reported | [9] |

| N-Boc-Proline | CDI / NaBH₄ | THF | 91 | >99 | [7] |

Table 3: Boc Deprotection of N-Boc-Amino Alcohols

| N-Boc-Amino Alcohol | Deprotection Reagent | Solvent | Yield (%) | Reference |

| N-Boc-Phenylalaninol | TFA | DCM | 98 | [15] |

| N-Boc-Valinol | 4M HCl in Dioxane | Dioxane | 97 | [15] |

| N-Boc-Leucinol | TFA | DCM | 95 | [15] |

| N-Boc-Prolinol | 4M HCl in Dioxane | Dioxane | 96 | [15] |

Experimental Protocols

General Protocol for Boc Protection of an Amino Acid

-

Dissolve the amino acid (1.0 eq) in a suitable solvent mixture (e.g., 1:1 THF/water).

-

Add the base (e.g., NaHCO₃, 2.0-3.0 eq) and stir until dissolved.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) in the organic solvent (e.g., THF) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with a suitable acid (e.g., 1M HCl or KHSO₄).

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the N-Boc-amino acid.

Protocol for the Reduction of an N-Boc-Amino Acid via Mixed Anhydride Formation

-

Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.0 eq) and stir for 1-2 minutes.

-

Add isobutyl chloroformate (1.0 eq) dropwise, maintaining the temperature below -10 °C.

-

Stir the resulting mixture for 15 minutes at -15 °C.

-

In a separate flask, dissolve sodium borohydride (NaBH₄, 1.5-2.0 eq) in water and cool to 0 °C.

-

Add the cold NaBH₄ solution to the mixed anhydride solution, ensuring the temperature does not exceed 20 °C.

-

Stir the reaction mixture for 20-30 minutes.

-

Quench the reaction by the addition of 1M HCl until the pH is acidic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography if necessary.

Protocol for the Reduction of an N-Boc-Amino Acid using Borane-THF Complex

-

Dissolve the N-Boc-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-